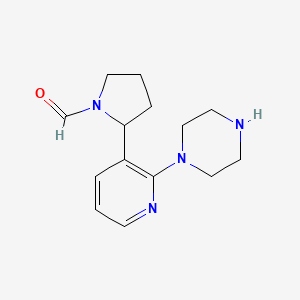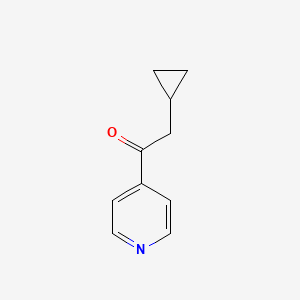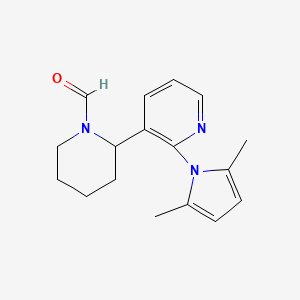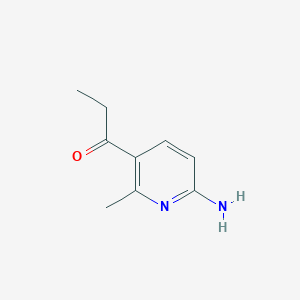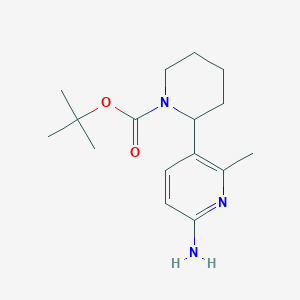![molecular formula C12H12ClNO4 B11800026 4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 1354545-56-4](/img/structure/B11800026.png)
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a complex organic compound with a unique structure that includes a chloro, methoxy, and nitro group attached to a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzoannulene core using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group through a reaction with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, ammonia.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but with a different core.
Loratadine: Contains a chloro and methoxy group but has a different overall structure.
Fenvalerate: Shares the chloro group but differs significantly in other functional groups.
Uniqueness
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to its specific combination of functional groups and the benzoannulene core, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
1354545-56-4 |
|---|---|
Molecular Formula |
C12H12ClNO4 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
1-chloro-4-methoxy-3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H12ClNO4/c1-18-12-9-5-3-7(15)2-4-8(9)10(13)6-11(12)14(16)17/h6H,2-5H2,1H3 |
InChI Key |
IKKYWRVEGKAEMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(=O)CCC2=C(C=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)
